

Synthesis of Propargyl-PEG14-Boc Linker: A Technical Guide

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Compound of Interest

Compound Name: *Propargyl-PEG14-Boc*

Cat. No.: *B610218*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the **Propargyl-PEG14-Boc** linker, a valuable heterobifunctional tool in drug delivery, proteomics, and molecular biology. This linker features a terminal alkyne for "click" chemistry conjugation and a Boc-protected amine, which can be deprotected to reveal a primary amine for further functionalization. The inclusion of a 14-unit polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between conjugated moieties.

Synthetic Strategy Overview

The synthesis of **Propargyl-PEG14-Boc** is a multi-step process that can be approached via two primary routes, both commencing with commercially available polyethylene glycol with 14 ethylene glycol units. The selection of the route may depend on the starting material's availability and the purification strategy.

- Route A: This pathway begins with the mono-propargylation of PEG14-diol, followed by the conversion of the remaining terminal hydroxyl group to a Boc-protected amine.
- Route B: This alternative route starts with a mono-Boc-amino-PEG14-alcohol, which is then subjected to propargylation of the terminal hydroxyl group.

This guide will focus on a logical pathway involving the initial mono-functionalization of a readily available PEG derivative.

Experimental Protocols

The following protocols are based on established synthetic methodologies for PEG derivatives and provide a comprehensive guide for the synthesis of **Propargyl-PEG14-Boc**.

Step 1: Synthesis of Mono-propargyl-PEG14-alcohol

This step involves the Williamson ether synthesis to introduce the propargyl group onto one of the terminal hydroxyls of PEG14-diol. To favor mono-substitution, a significant excess of the PEG-diol can be used, followed by chromatographic purification.

Reaction Scheme:

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
PEG14-diol	~639	10 g	15.6 mmol
Propargyl bromide (80% in toluene)	118.96	0.46 mL	4.1 mmol
Sodium hydride (60% dispersion in mineral oil)	24.00	0.16 g	4.1 mmol
Anhydrous Tetrahydrofuran (THF)	-	100 mL	-
Diethyl ether	-	As needed	-

Procedure:

- Under an inert atmosphere (argon or nitrogen), dissolve PEG14-diol in anhydrous THF in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride portion-wise to the stirred solution.

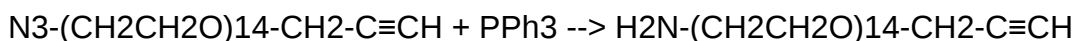
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
- Cool the reaction mixture back to 0 °C and add propargyl bromide dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove the THF.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the mono-propargylated product.
- Alternatively, precipitation from diethyl ether can be used for initial purification.[\[1\]](#)

Expected Yield: 40-60% after purification.

Step 2: Tosylation of Mono-propargyl-PEG14-alcohol

The terminal hydroxyl group is activated for subsequent nucleophilic substitution by converting it into a better leaving group, a tosylate.

Reaction Scheme:



Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Amino-PEG14-propargyl ether	~676	3 g	4.4 mmol
Di-tert-butyl dicarbonate ((Boc) ₂ O)	218.25	1.15 g	5.3 mmol
Triethylamine (TEA)	101.19	0.92 mL	6.6 mmol
Dichloromethane (DCM)	-	30 mL	-

Procedure:

- Dissolve the amino-PEG in DCM.
- Add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in DCM.
- Stir the reaction at room temperature overnight.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- The final product can be purified by column chromatography if necessary.

Expected Yield: >90%.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

Step	Reaction	Starting Material	Product	Expected Yield (%)
1	Mono-propargylation	PEG14-diol	Mono-propargyl-PEG14-alcohol	40-60
2	Tosylation	Mono-propargyl-PEG14-alcohol	Propargyl-PEG14-tosylate	>90
3	Azidation	Propargyl-PEG14-tosylate	Azido-PEG14-propargyl ether	>90
4	Reduction	Azido-PEG14-propargyl ether	Amino-PEG14-propargyl ether	>85
5	Boc Protection	Amino-PEG14-propargyl ether	Propargyl-PEG14-Boc linker	>90

Table 2: Characterization Data for Key Intermediates and Final Product

Compound	Technique	Expected Chemical Shifts (δ , ppm) or m/z
Mono-propargyl-PEG14-alcohol	^1H NMR	3.5-3.7 (PEG backbone), 4.2 (O-CH ₂ -C \equiv), 2.4 (C \equiv CH)
Propargyl-PEG14-tosylate	^1H NMR	7.8 & 7.3 (aromatic protons), 3.5-3.7 (PEG backbone), 4.1 (CH ₂ -OTs), 2.4 (CH ₃ -Ar)
Propargyl-PEG14-Boc linker	^1H NMR	3.5-3.7 (PEG backbone), 3.3 (CH ₂ -NHBoc), 1.4 (Boc - C(CH ₃) ₃)
Propargyl-PEG14-Boc linker	Mass Spec (ESI)	[M+Na] ⁺ calculated for C ₃₆ H ₆₇ NO ₁₅ Na

Visualization of the Synthetic Pathway



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Caption: Synthetic pathway for **Propargyl-PEG14-Boc** linker.

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References

- 1. How are PEG derivatives purified? - Blog [shochem.com]
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